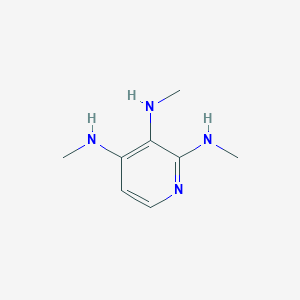

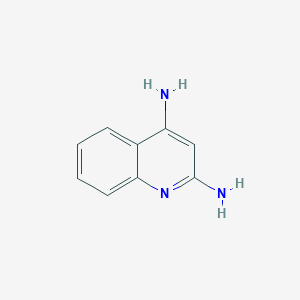

Quinoline-2,4-diamine

Übersicht

Beschreibung

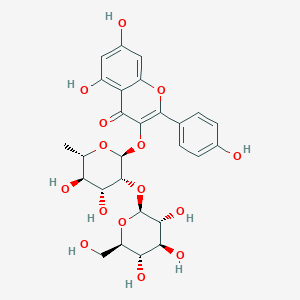

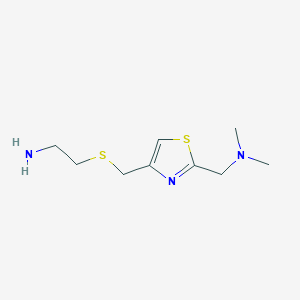

Quinoline-2,4-diamine is a chemical compound that belongs to the class of quinolines . Quinolines are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor, which is sparingly miscible with cold water, but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature .Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

- Quinoxalines, including quinoline-2,4-diamines, have been synthesized using environmentally benign methods, such as fruit juice catalysis, highlighting the shift towards greener chemistry in heterocyclic compound synthesis (Sheikh, Karimkha, & Kasim, 2020).

Anticancer Activities

- Quinoline compounds show effective anticancer activity, with various analogs synthesized from quinoline displaying bioactivity against different cancer targets. Their structural versatility allows the creation of diverse derivatives with significant anticancer potential (Solomon & Lee, 2011).

Biomimetic Synthesis

- Novel methods for synthesizing quinolines and their derivatives, including 2-aminoquinolines, have been developed using biomimetic approaches. These methods are efficient and utilize inexpensive catalysts, contributing to the advancement in the synthesis of these compounds (Chakraborty et al., 2019).

Development of Antimicrobial Agents

- Quinoline derivatives have been synthesized and identified for their potential as antibacterial agents. These compounds, including N2,N4-disubstituted quinazoline-2,4-diamines, demonstrate promising activity against multidrug-resistant bacteria (Van Horn et al., 2014).

Application in Bioimaging

- Certain quinoline derivatives have been used in bioimaging, highlighting their potential as probes for specific cellular organelles like the Golgi apparatus. This application showcases the versatility of quinoline-based compounds beyond their traditional medicinal uses (Chen et al., 2019).

Quinoline in Material Science

- Innovative applications of quinoline derivatives in material science have been explored, such as the synthesis of polyamides with quinoline-based pendant groups. These polyamides exhibit excellent thermal stability and solubility, demonstrating the potential of quinoline compounds in advanced material design (Ghaemy & Bazzar, 2010).

Safety And Hazards

Zukünftige Richtungen

Quinoline and its related derivative comprise a class of heterocycles, which has been exploited immensely than any other nucleus for the development of potent antimalarial agents . Various chemical modifications of quinoline have been attempted to achieve analogs with potent antimalarial properties against sensitive as well as resistant strains of Plasmodium sp., together with minimal potential undesirable side effects . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Eigenschaften

IUPAC Name |

quinoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXSJFUIFJMXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557445 | |

| Record name | Quinoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-2,4-diamine | |

CAS RN |

146136-78-9 | |

| Record name | Quinoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.